![molecular formula C7H17Cl2N2O3P B11933704 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B11933704.png)
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol is a chemical compound known for its complex structure and significant applications in various fields. It contains multiple functional groups, including amino, chloroethyl, and phosphoryl groups, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol typically involves the reaction of bis(2-chloroethyl)amine with phosphoryl chloride, followed by the addition of 3-aminopropanol. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction and ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and consistent quality, which are essential for its applications in various industries .
Análisis De Reacciones Químicas
Types of Reactions
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The chloroethyl groups can undergo substitution reactions with nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated alcohols, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol involves its interaction with cellular components, leading to various biochemical effects. The compound can form covalent bonds with DNA and proteins, disrupting their normal functions. This mechanism is particularly relevant in its use as an anticancer agent, where it targets rapidly dividing cells .
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: A well-known anticancer drug with a similar structure and mechanism of action.
Ifosfamide: Another anticancer agent with structural similarities and comparable therapeutic effects.
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Uniqueness
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to form stable covalent bonds with biomolecules makes it a valuable compound in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C7H17Cl2N2O3P |
|---|---|
Peso molecular |
279.10 g/mol |
Nombre IUPAC |
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol |
InChI |
InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)/t15-/m1/s1 |
Clave InChI |
BZGFIGVSVQRQBJ-OAHLLOKOSA-N |
SMILES isomérico |
C(CO)CO[P@](=O)(N)N(CCCl)CCCl |
SMILES canónico |
C(CO)COP(=O)(N)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



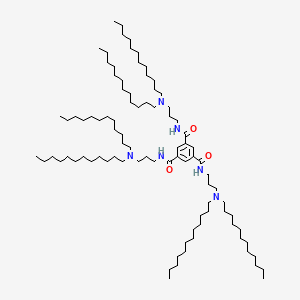
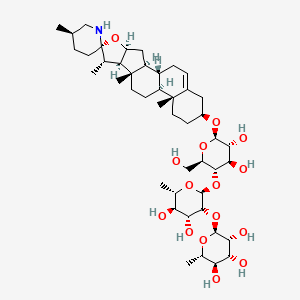


![ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid](/img/structure/B11933652.png)
![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B11933655.png)
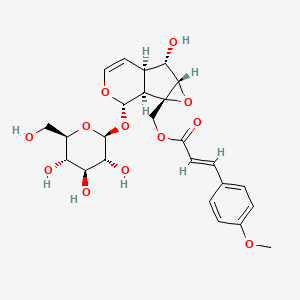

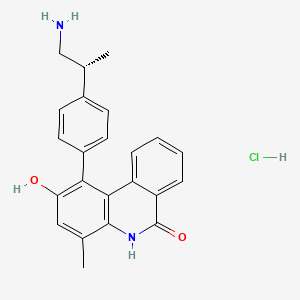
![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B11933678.png)
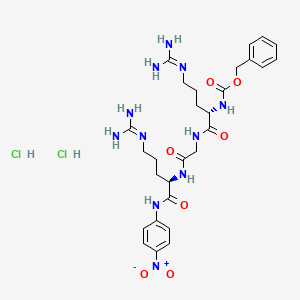
![2-[5-(Cyclopropylmethyl)-3-(4-fluorophenyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11933690.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11933703.png)
